Antimony;bismuth
Description
Structure
2D Structure
Properties
CAS No. |
12323-19-2 |
|---|---|
Molecular Formula |
BiSb |
Molecular Weight |
330.740 g/mol |
IUPAC Name |
antimony;bismuth |
InChI |
InChI=1S/Bi.Sb |
InChI Key |
PEEDYJQEMCKDDX-UHFFFAOYSA-N |
Canonical SMILES |
[Sb].[Bi] |
physical_description |
Crystals; [MSDSonline] |
Origin of Product |
United States |
Electronic Band Structure and Fundamental Topological Phenomena in Bisb
Theoretical Frameworks for BiSb Electronic Structure Elucidation
The electronic structure of BiSb is a subject of extensive theoretical investigation, employing various frameworks to unravel its complex behavior. These models are crucial for understanding the material's transition from a trivial semimetal to a topological insulator, a phase characterized by an insulating bulk and conducting surface states.
A key theoretical approach involves the use of phenomenological tight-binding models. These models have been instrumental in demonstrating that the Fermi surface of the (111) surface states encloses an odd number of time-reversal invariant momenta (TRIM) in the surface Brillouin zone, confirming the alloy as a strong topological insulator. arxiv.orgresearchgate.netaps.org Furthermore, first-principles calculations based on density functional theory (DFT) have been employed to study the electronic structure, particularly in predicting and explaining the topological phase transitions under various conditions such as pressure and strain. rsc.orgrsc.orgresearchgate.netrsc.org These calculations have shown that monolayer BiSb, while topologically trivial under normal conditions, can be driven into a quantum spin Hall (QSH) state with the application of tensile strain. rsc.org
Spin-Orbit Coupling Effects on BiSb Band Structure
Spin-orbit coupling (SOC) plays a pivotal role in shaping the electronic band structure of BiSb and is a fundamental ingredient for the emergence of its topological properties. scispace.comaps.org The strong SOC present in both bismuth and antimony atoms is not the primary driver of band inversion but is essential for opening a band gap and giving rise to the topologically protected surface states. aps.orgresearchgate.netkaust.edu.sa
The inclusion of SOC in theoretical calculations significantly modifies the band structure compared to scalar relativistic or non-relativistic calculations. aps.orgaps.org For instance, in monolayer BiSb, the band gap is significantly reduced when SOC effects are considered. aps.org This strong interaction lifts the spin degeneracy of the electronic bands, except at TRIM points, leading to spin-split bands. bibliotekanauki.pl The interplay between SOC and other factors, such as interlayer electron tunneling in bilayer systems, governs the emergence of a nontrivial topological phase. arxiv.org
Band Inversion Mechanism and Topological Phase Transitions in BiSb
The transition of BiSb into a topological insulator is fundamentally linked to a phenomenon known as band inversion. wikipedia.orgresearchgate.net As the concentration of antimony (x) in the Bi₁₋ₓSbₓ alloy increases, the conduction and valence bands at the L-points of the Brillouin zone invert their order. wikipedia.orgaps.org For pure bismuth, the material is a semimetal. With increasing antimony content, the bands approach each other, and at a critical concentration, a band inversion occurs, driving the system into a topological insulator phase. wikipedia.orgaps.org
This band inversion is not solely due to SOC; scalar relativistic effects and lattice distortions are also crucial. aps.orgresearchgate.netkaust.edu.sa The topological phase transition in BiSb can also be induced by external stimuli such as pressure. rsc.orgrsc.org At ambient conditions, BiSb is a topological insulator, but under high pressure, it can transform into a Weyl semimetallic phase. rsc.orgrsc.org Furthermore, all-optical approaches using circularly polarized light have been proposed to engineer a topological phase transition in monolayer BiSb by renormalizing the hopping integral and acting as an effective spin-orbit coupling. aps.org
Surface State Formation and Dirac Fermion Characteristics in BiSb
A hallmark of the topological phase in BiSb is the formation of metallic surface states that host massless Dirac fermions. bohrium.comnumberanalytics.com These surface states are protected by time-reversal symmetry and are characterized by a linear energy-momentum dispersion, forming a "Dirac cone." bohrium.comaps.org The existence of these conducting surface states in an otherwise insulating bulk is a direct consequence of the non-trivial topology of the bulk electronic bands. aps.org
Angle-resolved photoemission spectroscopy (ARPES) has been a crucial experimental technique for directly observing these surface states and their Dirac-like dispersion. aps.orguj.edu.plwikipedia.org The number of surface bands crossing the Fermi level is a key indicator of the topological nature of the material. In the non-trivial topological phase of Bi₁₋ₓSbₓ (for x ≈ 0.17), an odd number of surface bands (five) cross the Fermi level, whereas in the trivial phase (x ≈ 0.023), an even number (four) is observed. aps.org These surface states exhibit spin-momentum locking, a property where the spin of the electron is locked perpendicular to its momentum, which has significant implications for spintronic applications. ntu.edu.sgntu-imslab.info
Topological Classification and Invariants in BiSb Alloys
The topological properties of BiSb are mathematically classified by topological invariants, which are robust against small perturbations that preserve the underlying symmetries of the system.
Z2 Topological Invariant Determination in Bulk BiSb
The primary topological invariant for time-reversal symmetric insulators is the Z₂ invariant, which can be expressed as a set of four indices (ν₀; ν₁ν₂ν₃). aps.orgarxiv.org A non-zero ν₀ indicates that the material is a "strong topological insulator," meaning it will possess protected surface states on any crystal facet. aps.org For Bi₁₋ₓSbₓ alloys in the topological insulator regime, the Z₂ invariants have been determined to be (1;111), confirming its status as a strong topological insulator. aps.orgarxiv.org In contrast, pure bismuth is considered a trivial insulator with Z₂ invariants of (0;000). aps.orgarxiv.org
The Z₂ invariant can be determined from the parities of the occupied bands at the eight time-reversal invariant momenta (TRIM) in the bulk Brillouin zone. arxiv.orgresearchgate.netarxiv.org The inversion of bands with opposite parity at an odd number of pairs of TRIMs leads to a non-trivial Z₂ topology. arxiv.org
Topological Surface State Signatures on Specific Crystal Facets (e.g., (012), (111))
The manifestation of topological surface states is dependent on the crystal facet.
On the (111) surface: This is the most extensively studied surface of BiSb. ARPES experiments on the (111) surface have provided direct evidence for the existence of an odd number of spin-polarized surface states that cross the Fermi level between TRIM points. researchgate.netaps.orgaps.org Theoretical models predict that the Fermi surface of the (111) surface states encloses an odd number of TRIMs, consistent with a strong topological insulator. arxiv.orgresearchgate.netaps.org The surface state dispersion on the (111) facet evolves with antimony concentration, transitioning from a Bi-like to an Sb-like configuration. mpg.de
On the (012) surface: The BiSb(012) surface is also of significant interest, particularly for spintronic applications, due to its potential for a large spin Hall effect. google.com Theoretical predictions and ARPES measurements have indicated the presence of three Dirac cones at the Γ̅, X̅, and M̅ points of the surface Brillouin zone for the Bi-Sb(012) surface. ntu-imslab.info The crystallinity of the Bi-Sb(012) orientation has been shown to be crucial for preserving the topological surface states and enhancing spin-orbit torque efficiency. ntu.edu.sgntu-imslab.info
Influence of Antimony Concentration on Topological Properties of BiSb
The topological properties of Bismuth Antimonide (Bi₁₋ₓSbₓ) are profoundly dependent on the concentration 'x' of antimony. Pure Bismuth is a semimetal with a small band overlap. As antimony is introduced, the electronic band structure undergoes a significant transformation. The conduction band lowers in energy while the valence band rises. wikipedia.org
A critical point is reached at an antimony concentration of approximately 4%, where the conduction and valence bands intersect, forming a Dirac point. wikipedia.org Further increases in antimony concentration lead to a phenomenon known as band inversion, where the valence band's energy surpasses that of the conduction band at specific momenta in the Brillouin zone. wikipedia.org This band inversion is the hallmark of a topological insulator.
The alloy transitions into a topological insulator phase within the antimony concentration range of roughly 7% to 22%. wikipedia.org In this state, the material is an insulator in its bulk but possesses conducting surface states. wikipedia.org The emergence of these metallic surface states is a direct consequence of the non-trivial topology of the bulk band structure. For certain atomic arrangements, Weyl semimetal states have also been predicted at specific compositions like x=0.5 and x=0.87. aps.org
The transition from a trivial semimetal to a topological insulator is driven by the interplay between the spin-orbit coupling, which is strong in Bismuth, and the tuning of the lattice parameters and electronic orbitals by the addition of Antimony. aps.org
| Antimony Concentration (x) | Topological Phase | Key Characteristics |
| 0 | Semimetal | Small band overlap between valence and conduction bands. |
| ~0.04 | Dirac Semimetal | Conduction and valence bands intersect at a Dirac point. wikipedia.org |
| 0.07 < x < 0.22 | Topological Insulator | Bulk insulating with conducting surface states due to band inversion. wikipedia.orgaps.org |
| 0.5, 0.87 | Weyl Semimetal (predicted) | Specific atomic arrangements may lead to Weyl points. aps.org |
Fermi Surface Topology and its Modifications in BiSb
The Fermi surface, which represents the collection of electron momenta at the Fermi energy, undergoes a drastic topological change as BiSb transitions from a semimetal to a topological insulator. In pure Bismuth, the Fermi surface consists of small, separate electron and hole pockets located at the L and T points of the Brillouin zone, respectively. arxiv.org
As the antimony concentration increases into the topological insulator regime (e.g., Bi₀.₉Sb₀.₁), the bulk electron and hole pockets shrink and eventually disappear, leading to an insulating bulk. Simultaneously, the topologically protected surface states emerge and cross the Fermi level. These surface states form a complex Fermi surface. arxiv.org
Angle-resolved photoemission spectroscopy (ARPES) studies have been instrumental in mapping these surface states. For the (111) surface of Bi₁₋ₓSbₓ, the Fermi surface of the surface states encloses an odd number of time-reversal invariant momenta (TRIMs) in the surface Brillouin zone, which is a key signature of a strong topological insulator. arxiv.org The surface state dispersion connects the bulk conduction and valence bands. arxiv.org The exact shape and connectivity of the surface Fermi surface can be influenced by factors such as surface orientation and strain. For instance, the BiSb(012) surface is predicted to host three Dirac cones, in contrast to the single Dirac cone on the (001) surface.
Investigation of Quantum Size Effects on Topological Properties of BiSb Thin Films
When Bismuth Antimonide is fabricated into thin films, quantum size effects come into play, significantly influencing its topological properties. In a sufficiently thin film, the topological surface states on the top and bottom surfaces can interact with each other. This interaction, or hybridization, can open up an energy gap in the otherwise gapless surface states. researchgate.net
The magnitude of this hybridization gap is inversely related to the thickness of the film; thinner films exhibit a larger gap. For example, a 10-nm-thick BiSb layer has been reported to have a large bandgap of approximately 200 meV due to the quantum size effect. researchgate.net This ability to engineer a bandgap in the surface states through dimensional confinement is a critical aspect for potential electronic and spintronic device applications.
Furthermore, quantum confinement can effectively enlarge the energy gap in the band structure of Bi films, which can be a tool to study and confirm the topological nature of the material. mdpi.com Studies on monolayer β-BiSb have shown that while it is a topologically trivial semiconductor under normal conditions, applying a significant biaxial tensile strain (around 14%) can induce a quantum spin Hall insulator phase. rsc.orgresearchgate.net This highlights the sensitivity of the topological properties to dimensional and strain effects in thin film configurations.
| Film Thickness | Effect on Topological Properties | Observed Phenomenon |
| Bulk | Gapless topological surface states. | Standard 3D topological insulator behavior. |
| ~10 nm | Opening of a hybridization gap. | A bandgap of ~200 meV is induced in the surface states. researchgate.net |
| Monolayer | Trivial semiconductor | Can be driven into a quantum spin Hall state with sufficient strain. rsc.orgresearchgate.net |
Advanced Synthesis and Growth Methodologies for Bisb Structures
Epitaxial Growth Techniques for BiSb Thin Films and Heterostructures
Epitaxial growth, the process of depositing a crystalline overlayer on a crystalline substrate, is a cornerstone for fabricating high-purity, single-crystal BiSb thin films and more complex heterostructures. The ordered atomic arrangement of the substrate guides the growth of the film, leading to a well-defined crystal structure essential for high carrier mobility and the manifestation of topological surface states. Molecular Beam Epitaxy (MBE) stands out as a premier technique for this purpose due to its precision and control.
Molecular Beam Epitaxy is an ultra-high vacuum (UHV) deposition technique that allows for the slow deposition of materials onto a substrate, literally building the crystal layer by atomic layer. This method provides exquisite control over film thickness, composition, and doping profiles by precisely regulating the flux of elemental sources. For BiSb alloys, MBE is particularly advantageous for navigating the challenges associated with the semi-metallic nature of bismuth and the potential for phase segregation and droplet formation. anr.frelsevierpure.com
Growth Temperature: The substrate temperature during growth is a critical parameter. A "two-step growth" method has been shown to be effective for producing high-quality BiSb films. elsevierpure.com This process involves an initial low-temperature growth phase at approximately 150 °C, followed by a higher-temperature phase at around 250 °C. elsevierpure.comresearchgate.net This approach helps in forming a stable, well-ordered initial layer before proceeding with growth at a higher temperature that promotes crystalline quality. For the growth of pure Bi films, even lower temperatures of about 90 °C have been utilized, while for BiSb on sapphire, a temperature of 160 °C has been reported. aip.org In related bismide-antimonide alloys, growth temperatures can range from below 300 °C to over 400 °C, highlighting the sensitivity of bismuth incorporation to thermal conditions. elsevierpure.comresearchgate.net
Flux Ratios: The beam equivalent pressure (BEP) of the elemental Bi and Sb sources determines the stoichiometric composition (the value of 'x' in Bi₁₋ₓSbₓ) of the resulting film. Precise control over the flux ratio is essential for tuning the band structure of the alloy. For instance, in related materials like GaSbBi, a reduction in the V/III flux ratio has been found to enhance Bi incorporation. researchgate.net The challenge often lies in the tendency of bismuth to surface segregate, especially at higher temperatures or with inappropriate flux ratios, which can lead to the formation of metallic droplets on the film surface. elsevierpure.com
Growth Rate: A slow growth rate is generally preferred in MBE to ensure layer-by-layer growth (Frank-van der Merwe growth mode) and to allow atoms sufficient time to migrate on the surface and find their ideal lattice sites. This results in smoother surfaces and higher crystalline perfection.
| Parameter | Typical Range/Value | Significance and Research Findings | Citation |
|---|---|---|---|
| Growth Temperature | 90°C - 250°C | A two-step growth (e.g., 150°C then 250°C) is key for high-quality films. Lower temperatures (e.g., 160°C) are also used, depending on the substrate and desired composition. | elsevierpure.comresearchgate.netaip.org |
| Flux Ratios (Bi:Sb) | Varies with desired 'x' | Crucial for controlling the stoichiometry (x in Bi₁₋ₓSbₓ) and tuning the electronic band structure. Precise control helps avoid phase segregation. | researchgate.netpsu.edu |
| Growth Method | Two-Step Growth | Involves a low-temperature nucleation layer followed by a higher-temperature growth to enhance crystallinity and film quality. | elsevierpure.comnii.ac.jp |
The choice of substrate is a critical factor that dictates the crystalline quality and orientation of the epitaxially grown BiSb film. The ideal substrate should have a crystal structure and lattice parameter that closely matches that of BiSb to minimize strain and the formation of defects like dislocations and twin domains. nii.ac.jp
Lattice Matching: A small lattice mismatch between the film and the substrate is paramount. BaF₂ (111) has been identified as a suitable substrate for BiSb, with a relatively low lattice mismatch of approximately 3%. nii.ac.jp In contrast, GaAs (111), while commonly used, has a much larger mismatch of about 13%, which can lead to the formation of undesirable twin structures and lower charge carrier mobility in the film. researchgate.netnii.ac.jp InSb(111)B is another substrate that is well lattice-matched for the growth of BiₓSb₁₋ₓ thin films. arxiv.org
Buffer Layers: To overcome large lattice mismatches or to promote a specific growth orientation, a thin buffer layer is often deposited on the substrate before the main film growth. For example, high-quality BiSb films have been grown on sapphire (0001) substrates by first depositing a thin (Bi₀.₉₅,Sb₀.₀₅)₂Te₃ buffer layer. aip.orgaip.orgresearchgate.net This intermediate layer can help to relieve strain and provide a better template for the subsequent epitaxial growth of the BiSb film.
Substrate Orientation and Surface: The crystallographic orientation of the substrate surface plays a significant role. For instance, studies have shown that BiSb(001) can be grown epitaxially on GaAs(111)A, while only textured growth occurs on the GaAs(111)B surface, highlighting the critical role of the substrate's surface termination. researchgate.net Van der Waals epitaxy on substrates like graphene has also been explored for related telluride compounds, offering a method to grow layered materials without the constraint of lattice matching. nih.gov
| Substrate Material | Orientation | Lattice Mismatch with BiSb | Key Findings/Notes | Citation |
|---|---|---|---|---|
| BaF₂ | (111) | ~3% | Considered a good lattice-matched substrate, leading to high-quality films with high mobility. | elsevierpure.comnii.ac.jp |
| GaAs | (111)A / (111)B | ~13% | Large mismatch can lead to twin structures and lower mobility. Growth is highly sensitive to surface termination. | researchgate.netnii.ac.jp |
| InSb | (111)B | Well-matched | Enables epitaxial growth of single-orientation BiₓSb₁₋ₓ films. | arxiv.org |
| Sapphire (Al₂O₃) | (0001) | Significant | Often used with a buffer layer, such as (Bi,Sb)₂Te₃, to facilitate high-quality epitaxial growth. | aip.orgaip.orgresearchgate.net |
| CdTe | (111)B | - | Has been successfully used for MBE growth of BiSb alloy thin films over a wide composition range. | aip.orgresearchgate.net |
| InP | (111)A | Lattice-matched | Used for the growth of the related topological insulator (BiSb)₂Te₃. | aps.org |
Q & A
Basic Research Questions
Q. What synthesis methods are effective for producing phase-pure BiSb with controlled stoichiometry, and how can structural purity be validated?
- BiSb is typically synthesized via solid-state reactions or chemical vapor transport. To ensure phase purity, Rietveld refinement of X-ray/neutron diffraction data is critical for confirming the Im-3 cubic structure (Fig. 1 in ). Energy-dispersive X-ray spectroscopy (EDS) and transmission electron microscopy (TEM) should be used to verify stoichiometric ratios and rule out secondary phases like Bi or Sb segregation .
Q. How do the electronic properties of BiSb compare to other thermoelectric materials like Bi₂Te₃ or PbTe, and what experimental techniques are used to quantify these properties?
- BiSb exhibits a unique combination of high carrier mobility and low thermal conductivity, making it suitable for low-temperature thermoelectric applications. Transport measurements (Seebeck coefficient, Hall effect) and angle-resolved photoemission spectroscopy (ARPES) can map its electronic band structure. Unlike Bi₂Te₃, BiSb lacks a direct bandgap, requiring doping (e.g., Te or Se) to optimize thermoelectric performance .
Q. What are the key challenges in characterizing the thermal stability of BiSb alloys, and how can differential scanning calorimetry (DSC) address these?
- BiSb undergoes phase separation at elevated temperatures (>300°C). DSC coupled with in-situ X-ray diffraction can track enthalpy changes and identify decomposition thresholds. Annealing experiments under inert atmospheres are recommended to suppress oxidation, which complicates thermal data interpretation .
Advanced Research Questions
Q. How does spin-orbit coupling influence the alloying behavior of BiSb, and what computational models predict its structural ordering (e.g., disordered alloys vs. ordered compounds)?
- Spin-orbit coupling in BiSb induces band inversion, critical for its topological insulator properties. Density functional theory (DFT) with relativistic corrections (e.g., SOC-DRESS code) can simulate ordered vs. disordered configurations (Fig. 1a-b in ). Experimental validation via scanning tunneling microscopy (STM) is necessary to confirm surface-segregated Sb or Bi atoms .
Q. What methodologies resolve contradictions in reported thermal conductivity values for BiSb nanostructures (e.g., wires vs. films)?
- Discrepancies arise from morphology-dependent phonon scattering. Nanothermodynamic modeling, incorporating a surface segregation index (SSI), predicts phase stability in spheres, rods, and films ( ). Time-domain thermoreflectance (TDTR) experiments are essential for measuring anisotropic thermal conductivity in nanostructured BiSb .
Q. How does the quantum size effect (QSE) manifest in ultrathin BiSb films, and what experimental setups mitigate defect-induced noise in QSE studies?
- QSE in BiSb films (<10 nm) produces oscillatory conductivity with thickness. Molecular beam epitaxy (MBE) under ultrahigh vacuum minimizes defects. Magnetotransport measurements at cryogenic temperatures (<10 K) isolate QSE signatures from impurity scattering, as demonstrated in early Bi film studies ().
Q. What role does BiSb play in topological insulator heterostructures, and how can interfacial strain be engineered for spintronic applications?
- BiSb grown on InSb substrates ( ) forms strain-tunable heterojunctions. Raman spectroscopy and X-ray nanodiffraction quantify strain gradients. Theoretical models (e.g., tight-binding approximations) predict emergent edge states, which can be probed via nonlocal magnetoresistance measurements .
Contradictions and Mitigation Strategies
- Alloy Homogeneity vs. Surface Segregation: While bulk BiSb forms homogeneous alloys, nanostructures favor surface segregation (Table 2). Mitigation: Atomic layer deposition (ALD) coatings to suppress surface diffusion .
- Bandgap Measurements: Reported bandgaps vary due to spin-orbit coupling strength. Solution: Use temperature-dependent ARPES to disentangle SOC effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
